
2-methyl-3,4-dihydro-1(2H)-phenanthrenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone is an organic compound with a unique structure that includes a phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,4-dihydro-1(2H)-phenanthrenone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrene derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenanthrenequinone, while reduction could produce a fully saturated phenanthrene derivative.
科学研究应用
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism by which 2-methyl-3,4-dihydro-1(2H)-phenanthrenone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary but often include signal transduction pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
2-Methyl-3,4-dihydro-1(2H)-isoquinolinone: This compound has a similar structure but with an isoquinoline core.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core.
Uniqueness
2-Methyl-3,4-dihydro-1(2H)-phenanthrenone is unique due to its phenanthrene core, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where these properties are desirable, such as in the synthesis of complex organic molecules and materials science.
属性
CAS 编号 |
3580-60-7 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC 名称 |
2-methyl-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C15H14O/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15(10)16/h2-5,7,9-10H,6,8H2,1H3 |
InChI 键 |
JEPOSVHLZNAFEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1=O)C=CC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


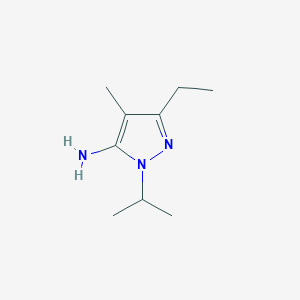


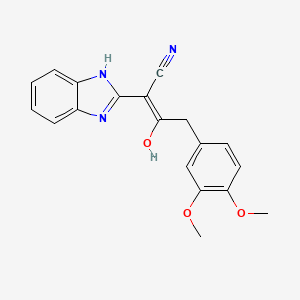
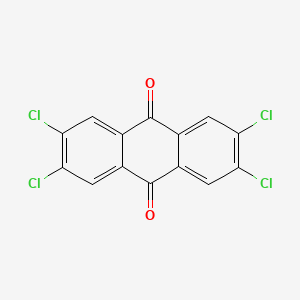
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
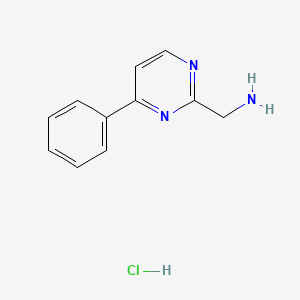
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
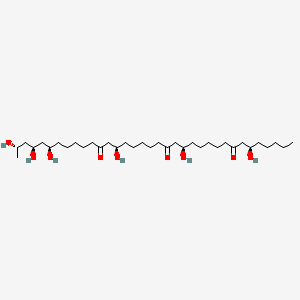
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)
